6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide
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Overview
Description
6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazine ring substituted with a piperazine moiety, which is further functionalized with a hydroxyphenyl group. The presence of these functional groups contributes to its biological activity and potential use in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic substitution reactions, where a hydroxyphenyl halide reacts with the piperazine intermediate.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrazine derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and interactions.
Medicine: It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The exact molecular targets and pathways involved are still under investigation, but docking studies have revealed its potential binding interactions with key bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
N-phenylpyrazine-2-carboxamides: Compounds with similar structural features and anti-mycobacterial activity.
Uniqueness
6-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
6-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c17-16(23)14-9-18-10-15(19-14)21-6-4-20(5-7-21)11-12-2-1-3-13(22)8-12/h1-3,8-10,22H,4-7,11H2,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOCECWITPQLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=NC(=CN=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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